molecular formula C14H17NO5 B2913930 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 304858-45-5

1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2913930
CAS No.: 304858-45-5
M. Wt: 279.292
InChI Key: OZFGRQLUQFPWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS#:919111-33-4) is a high-value chemical scaffold based on the 5-oxopyrrolidine-3-carboxylic acid core, a structure of significant interest in medicinal chemistry and drug discovery. This compound features a 2,4-dimethoxybenzyl group at the N-1 position, which can influence its physicochemical properties and biological interactions. The 5-oxopyrrolidine-3-carboxylic acid moiety is a privileged structure in the design of novel bioactive compounds. Recent scientific literature highlights derivatives of this core structure as promising scaffolds for developing new therapeutic agents. Specifically, related 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated potent anticancer properties in vitro against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . Some derivatives have also shown a pronounced inhibitory effect on cancer cell migration, a key process in metastasis . Furthermore, structurally similar compounds exhibit promising antimicrobial activity against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, as well as drug-resistant fungal pathogens such as Candida auris . The versatility of this scaffold is further evidenced by its application in the synthesis of complex molecules through advanced chemical methodologies, including directed C-H activation, to create potential inhibitors of enzymes like BACE-1, a target for Alzheimer's disease research . This product is intended for research purposes as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical screening and development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFGRQLUQFPWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the 2,4-Dimethoxybenzyl Group: This step involves the alkylation of the pyrrolidine ring with 2,4-dimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a drug candidate or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on the substituents at the N1 position and modifications to the pyrrolidine ring. Key analogs include:

Compound Name Substituents (N1 Position) Key Modifications Biological Activity
1-(5-Chloro-2-hydroxyphenyl) derivative 5-Cl, 2-OH phenyl Oxadiazole/triazole moieties Antioxidant (DPPH IC₅₀ ≈ 12 µM)
1-(2,4-Difluorophenyl) derivative 2,4-diF phenyl Hydrazide/alkylation products Anticancer (cell line studies)
1-(2-Hydroxyphenyl) derivative 2-OH phenyl Ester/hydrazide derivatives Antimicrobial (Gram+ bacteria)
1-(4-Fluorobenzyl) derivative 4-F-benzyl Imidazolidinone conjugates Elastase inhibition (Ki < 1 µM)
Target compound 2,4-diOMe-benzyl None reported Hypothesized antioxidant

Substituent Analysis :

  • Electron-donating groups (e.g., 2,4-diOMe) : Enhance lipophilicity and may improve membrane permeability but reduce hydrogen-bonding capacity compared to hydroxylated analogs.
  • Heterocyclic moieties (e.g., oxadiazole) : Improve radical scavenging in antioxidants by introducing redox-active sulfur or nitrogen atoms .
Physicochemical Properties
Property 1-(2,4-Dimethoxybenzyl) Derivative 1-(5-Chloro-2-hydroxyphenyl) Derivative 1-(2,4-Difluorophenyl) Derivative
Melting Point Not reported 145–146°C (methyl ester) 127–128°C (oxadiazole derivative)
Solubility Moderate in DMSO Low in water; high in polar aprotic solvents High in DMF/THF
LogP Estimated ~2.1 1.8 (methyl ester) 2.3 (hydrazide)

Notes:

  • Methoxy groups increase logP compared to hydroxylated analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Fluorinated derivatives exhibit higher thermal stability due to strong C-F bonds .

Antioxidant Activity :

  • 1-(5-Chloro-2-hydroxyphenyl)-4-oxadiazole derivative : 1.5× more potent than ascorbic acid in DPPH assay (IC₅₀ = 10.2 µM vs. 15.4 µM) .
  • Target compound hypothesis : The 2,4-diOMe group may reduce radical scavenging efficacy compared to hydroxylated analogs but could improve stability under oxidative conditions.

Anticancer Activity :

  • 1-(2,4-Difluorophenyl) hydrazide derivatives : Inhibit cancer cell proliferation (IC₅₀ = 8–20 µM in MCF-7 cells) via apoptosis induction .

Enzyme Inhibition :

  • 1-(4-Fluorobenzyl) derivatives : Potent elastase inhibitors (Ki = 0.8 µM) due to fluorobenzyl’s hydrophobic interactions .
  • Methoxy analogs : Likely weaker enzyme binders due to bulkier substituents.

Biological Activity

1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 755025-16-2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

  • IUPAC Name : (S)-1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
  • Molecular Formula : C14H17NO5
  • Molecular Weight : 279.29 g/mol
  • Purity : ≥ 97%

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. Research has shown that these compounds exhibit structure-dependent cytotoxicity against various cancer cell lines, particularly the A549 human lung adenocarcinoma model.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives on A549 cells. The compounds were tested at a fixed concentration of 100 µM for 24 hours using the MTT assay. The results indicated that:

  • Compound with a carboxylic acid group demonstrated significant cytotoxicity, reducing A549 cell viability to approximately 66%.
  • The presence of specific structural features, such as free amino groups, enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
CompoundViability (%)Remarks
Compound 1566%Significant activity
Control (Cisplatin)~50%Standard chemotherapeutic

The mechanism through which these compounds exert their anticancer effects involves induction of apoptosis and inhibition of cell proliferation. The structure of the compound plays a crucial role in its interaction with cellular targets, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity against multidrug-resistant pathogens.

Case Study: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted against various Gram-positive and Gram-negative bacteria. The study focused on:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Multidrug-resistant Klebsiella pneumoniae

The results demonstrated that certain derivatives showed potent antimicrobial activity with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

PathogenMIC (µg/mL)Activity
MRSA<16Effective
Klebsiella pneumoniae<32Effective

Implications for Drug Development

The findings suggest that the compound's unique structure allows it to interact effectively with bacterial targets, providing a basis for developing new antimicrobial agents to combat resistant strains .

Q & A

Q. What are the established synthetic routes for 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Condensation of 2,4-dimethoxybenzylamine with itaconic acid or its derivatives under reflux in aqueous or polar aprotic solvents (e.g., DMF) to form the pyrrolidinone ring .
  • Step 2 : Esterification or carboxylation to introduce the carboxylic acid moiety, often using catalytic sulfuric acid or coupling agents like EDCl . Yield optimization requires precise temperature control (e.g., reflux at 100–120°C) and stoichiometric ratios of reactants. Impurities, such as unreacted intermediates, are minimized via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the pyrrolidinone core (δ ~2.5–3.5 ppm for methylene protons) and aromatic substitution (δ ~6.5–7.5 ppm for dimethoxybenzyl protons) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretching for lactam and carboxylic acid) and ~1250 cm1^{-1} (C-O stretching for methoxy groups) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C14_{14}H17_{17}NO5_5, theoretical 279.11 g/mol), while HPLC with UV detection (λ ~254 nm) assesses purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

  • Short-term : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the pyrrolidinone ring.
  • Long-term : Lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis of the carboxylic acid group . Degradation products (e.g., decarboxylated derivatives) are monitored via periodic HPLC analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

  • Enantiomeric purity : The (3R)-enantiomer (CAS 1629681-80-6) shows distinct binding affinities compared to racemic mixtures. Chiral HPLC or SFC is critical for isolating active enantiomers .
  • Assay conditions : Variations in buffer pH (e.g., phosphate vs. Tris) or ionic strength can alter ligand-receptor interactions. Standardized protocols (e.g., IC50_{50} measurements at pH 7.4) improve reproducibility .
  • Metabolite interference : LC-MS/MS quantifies metabolites (e.g., demethylated derivatives) that may contribute to false-positive signals .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify:

  • Binding modes : The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases), while the dimethoxybenzyl group occupies hydrophobic pockets .
  • SAR insights : Modifications at the pyrrolidinone 3-position (e.g., methyl vs. phenyl substituents) are modeled to optimize steric and electronic complementarity . Validation includes comparing docking scores (ΔG) with experimental IC50_{50} values .

Q. What experimental designs mitigate challenges in studying its enantiomer-specific pharmacokinetics?

To address enantioselective metabolism:

  • Chiral separation : Use immobilized cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • In vitro assays : Incubate individual enantiomers with liver microsomes and quantify metabolites via UPLC-QTOF .
  • In vivo studies : Administer enantiomers separately to rodents and measure plasma/tissue concentrations using LC-MS/MS .

Q. How do structural modifications at the 5-oxo-pyrrolidine ring impact solubility and membrane permeability?

Systematic SAR studies reveal:

  • Solubility : Introducing polar groups (e.g., hydroxyl at C4) increases aqueous solubility but reduces logP (measured via shake-flask method) .
  • Permeability : Methylation of the lactam nitrogen enhances Caco-2 monolayer permeability (Papp_{app} >1 × 106^{-6} cm/s) by reducing hydrogen-bonding capacity .
  • Prodrug strategies : Esterification of the carboxylic acid improves oral bioavailability (e.g., ethyl ester prodrugs show 2× higher AUC in rat models) .

Methodological Notes

  • Data Contradictions : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Advanced Analytics : Employ synchrotron XRD for crystal structure determination to resolve stereochemical ambiguities .
  • Safety : Handle the compound under fume hoods; SDS sheets indicate potential irritancy (GHS Category 2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.